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molecular formula C11H8F2N2O3 B8362002 Ethyl 3-(2,4-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2,4-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B8362002
M. Wt: 254.19 g/mol
InChI Key: GLPZMXFBKJTPSS-UHFFFAOYSA-N
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Patent
US08871761B2

Procedure details

To a solution of 2,4-difluoro-N′-hydroxybenzimidamide 5.2 (3.52 g, 33% purity, max. 7.2 mmol) and pyridine (2.32 mL, 28.7 mmol) in anhydrous CH2Cl2 under N2 was added ethyl chlorooxoacetate (1.27 g, 9.32 mmol) dropwise over 5 min at RT. The mixture was stirred under reflux. After 1 h30, the rxn mixt. was concentrated and purified on silica gel using CH2Cl2, furnishing 1.414 g of title product 5a as colorless oil. Yield: 1.414 g (78%). LCMS: P=94%, rt=4.21 nm, m/z=255, 277 (M+Na).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=1[C:4](=[N:6][OH:7])[NH2:5].N1C=CC=CC=1.Cl[C:20](=O)[C:21]([O:23][CH2:24][CH3:25])=[O:22]>C(Cl)Cl>[F:1][C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=1[C:4]1[N:5]=[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[O:7][N:6]=1

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
FC1=C(C(N)=NO)C=CC(=C1)F
Name
Quantity
2.32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=NOC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.414 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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